2-(4-Propylcyclohexyl)propane-1,3-diol
Overview
Description
2-(4-Propylcyclohexyl)propane-1,3-diol: is an organic compound with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . This compound is characterized by a cyclohexane ring substituted with a propyl group and a propane-1,3-diol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-Propylcyclohexyl)propane-1,3-diol involves the hydrogenation of 4-propylcyclohexanone followed by a reaction with formaldehyde and hydrogen cyanide to form the corresponding cyanohydrin. This intermediate is then hydrolyzed to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and catalysts such as palladium on carbon are often used to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Propylcyclohexyl)propane-1,3-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry: 2-(4-Propylcyclohexyl)propane-1,3-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is utilized as a model compound to study the effects of cyclohexyl derivatives on biological systems .
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-Propylcyclohexyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
- 2-(4-Butylcyclohexyl)propane-1,3-diol
- 2-(4-Ethylcyclohexyl)propane-1,3-diol
- 2-(4-Methylcyclohexyl)propane-1,3-diol
Comparison: 2-(4-Propylcyclohexyl)propane-1,3-diol is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to its analogs. The propyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(4-propylcyclohexyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-10-4-6-11(7-5-10)12(8-13)9-14/h10-14H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAQAUWVYATRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459411 | |
Record name | SBB059284 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132310-86-2 | |
Record name | SBB059284 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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